4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUDRJKYJIQFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often requires the use of a catalyst such as copper or a strong Lewis acid to facilitate the formation of the tetrazole ring.
Amidation: The final step involves the formation of the benzamide group through a condensation reaction between the tetrazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing tetrazole moieties, such as 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, exhibit significant anticancer properties. The tetrazole ring is known for its ability to mimic carboxylic acids, which can enhance the binding affinity of drugs to their targets. Studies have shown that derivatives of tetrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural components allow it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways, making it a candidate for developing new antibiotics . The presence of the bromine atom enhances the lipophilicity of the molecule, which may contribute to its efficacy in penetrating cell membranes.
Materials Science
2.1 Polymer Chemistry
In materials science, 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be utilized as a building block for synthesizing novel polymers. Its reactive functional groups allow for incorporation into polymer chains, leading to materials with tailored properties such as increased thermal stability and enhanced mechanical strength . The integration of tetrazole units has been shown to improve the flame-retardant properties of polymers, making them suitable for applications in electronics and construction.
2.2 Coordination Chemistry
The compound's ability to form coordination complexes with transition metals opens avenues for research in catalysis and sensor development. Complexes formed with metals like palladium or platinum have shown potential in catalyzing organic reactions, including cross-coupling reactions essential for pharmaceutical synthesis .
Agricultural Chemistry
3.1 Pesticide Development
The unique structure of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide allows it to be explored as a lead compound in developing new pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective formulations that target specific insect species while minimizing environmental impact . Field trials are necessary to evaluate its efficacy and safety profile compared to existing pesticides.
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylic acids, allowing the compound to act as a bioisostere in drug design .
Comparison with Similar Compounds
Similar Compounds
- 1H-Tetrazole-5-methanamine, 1-(4-bromophenyl)-α-phenyl-N-(phenylmethyl)
- Benzyl ({1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl})amine
Uniqueness
4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom and the tetrazole ring makes it a versatile intermediate for further chemical modifications.
Biological Activity
4-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a tetrazole ring. These characteristics suggest potential biological activities that can be leveraged in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is , with a molecular weight of 358.19 g/mol. The compound's structure includes a benzamide moiety linked to a tetrazole ring, which is known for its ability to mimic carboxylic acids in biological systems .
The biological activity of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The tetrazole ring can serve as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This binding can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Anticancer Properties
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic spindle formation in centrosome-amplified cancer cells . The specific effects of 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide on cancer cell lines remain an area for further investigation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Similar compounds have demonstrated effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies and Research Findings
A number of studies have explored the biological activities of tetrazole-containing compounds:
- Antitumor Activity : A study demonstrated that tetrazole derivatives can significantly inhibit the growth of tumor cells in vitro, with some compounds showing IC50 values in the low micromolar range . The structural activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance cytotoxicity.
- Inhibition of Enzymatic Activity : Research has indicated that certain tetrazole derivatives can effectively inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting the HSET protein showed promising results in promoting multipolar mitotic spindles in cancer cells, leading to increased cell death .
- Immunomodulatory Effects : Preliminary findings suggest that similar compounds may modulate immune responses by interacting with immune checkpoints like PD-1/PD-L1 . This could position 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide as a candidate for further development in immunotherapy.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with a tetrazole-containing amine. A two-step approach is common: (1) activation of the carboxylic acid (e.g., via EDCl/HOBt coupling) and (2) nucleophilic substitution with (1-phenyl-1H-tetrazol-5-yl)methylamine. Optimization includes solvent selection (DMF or DCM), temperature control (0–25°C), and catalyst screening (e.g., DMAP). Reaction progress can be monitored via TLC or HPLC. For reproducibility, Design of Experiments (DoE) frameworks are recommended to assess variables like stoichiometry and pH .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the bromophenyl moiety (δ 7.4–7.6 ppm for aromatic protons) and tetrazole ring (δ 8.1–8.3 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z corresponding to C₁₅H₁₁BrN₅O (calculated: 380.02 g/mol).
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm stereoelectronic effects, as demonstrated in related benzamide derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the tetrazole group’s role in coordinating metal ions. Use fluorescence-based assays (e.g., ATPase activity) or SPR (surface plasmon resonance) for binding affinity studies. Dose-response curves (IC₅₀) should be generated with positive controls (e.g., staurosporine for kinases). Ensure cytotoxicity is assessed via MTT assays on cell lines to rule off-target effects .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding modes with target proteins?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries). Parameterize the tetrazole moiety for accurate charge assignment (DFT calculations at the B3LYP/6-31G* level). Free-energy perturbation (FEP) or MD simulations (NAMD/GROMACS) can refine binding stability. Compare results with experimental data (e.g., SPR or ITC) to validate predictions .
Q. What strategies resolve contradictions in activity data across different assay platforms?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer ionic strength, redox potential). Systematic reconciliation involves:
- Cross-Platform Validation : Repeat assays in orthogonal systems (e.g., biochemical vs. cellular).
- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates.
- Cheminformatics : Apply QSAR models to correlate structural features (e.g., bromine electronegativity) with activity trends .
Q. How can the compound’s reactivity under physiological conditions be characterized?
- Methodological Answer : Conduct stability studies in simulated biological media (e.g., PBS, human plasma) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Identify hydrolytic or oxidative pathways (e.g., dehalogenation or tetrazole ring opening). Use isotopically labeled analogs (e.g., ²H/¹³C) to trace reaction mechanisms. Compare with analogs lacking the bromine or tetrazole group to isolate contributing factors .
Q. What experimental designs optimize selectivity against structurally similar off-targets?
- Methodological Answer : Apply fragment-based drug design (FBDD) :
- Synthesize and test truncated analogs (e.g., bromophenyl or tetrazole-methyl fragments).
- Use competitive binding assays (CETSA, Thermal Shift) to map interaction sites.
- Leverage CRISPR-Cas9 gene editing to knockout suspected off-targets and reassess activity .
Data-Driven Research Questions
Q. How can high-throughput screening (HTS) datasets be mined to identify synergistic combinations?
- Methodological Answer : Apply synergy scoring algorithms (e.g., ZIP or Bliss independence models) to HTS data. Use machine learning (Random Forest, SVM) to prioritize combinations based on pathway enrichment (KEGG/GO terms). Validate top hits in 3D co-culture models to mimic in vivo complexity .
Q. What statistical approaches handle batch-to-batch variability in biological replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
